The Biological Activity of 4-Keto-13-cis-Retinoic Acid: A Comprehensive Technical Guide
The Biological Activity of 4-Keto-13-cis-Retinoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Keto-13-cis-retinoic acid, once considered an inactive byproduct of isotretinoin (13-cis-retinoic acid) metabolism, is now recognized as a biologically active retinoid with significant implications for cellular differentiation, proliferation, and potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activity of 4-Keto-13-cis-retinoic acid, delving into its metabolic origins, mechanism of action, and demonstrated effects in various biological systems. As a major metabolite of a widely used therapeutic agent, a thorough understanding of its intrinsic activity is paramount for researchers and drug development professionals in the fields of oncology, dermatology, and beyond. This document will synthesize current knowledge, present key experimental findings, and offer insights into the future directions of research for this intriguing retinoid.
Introduction: The Evolving Paradigm of Retinoid Metabolism and Activity
Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis. The therapeutic potential of retinoids has been harnessed in the treatment of various diseases, most notably in oncology and dermatology. Isotretinoin (13-cis-retinoic acid) is a cornerstone therapy for severe acne and is also utilized in the management of high-risk neuroblastoma.[1] For years, the prevailing view was that the biological effects of 13-cis-retinoic acid were primarily mediated through its intracellular isomerization to all-trans-retinoic acid (ATRA), the canonical ligand for retinoic acid receptors (RARs).[2] Consequently, its metabolites, including 4-Keto-13-cis-retinoic acid, were largely dismissed as inactive catabolites destined for elimination.
However, emerging evidence has challenged this dogma, revealing that 4-Keto-13-cis-retinoic acid possesses intrinsic biological activity comparable to its parent compound in critical cellular assays.[1] This guide will provide a comprehensive overview of the current understanding of 4-Keto-13-cis-retinoic acid, offering a detailed examination of its metabolic pathway, molecular interactions, and biological functions.
Metabolic Pathway and Pharmacokinetics
4-Keto-13-cis-retinoic acid is a major metabolite of 13-cis-retinoic acid in humans.[3] Following oral administration of isotretinoin, it undergoes extensive metabolism, with 4-Keto-13-cis-retinoic acid being one of the most abundant metabolites detected in plasma.[1][4]
The primary metabolic conversion of 13-cis-retinoic acid to its 4-keto derivative is catalyzed by cytochrome P450 enzymes, with CYP3A4 identified as a major contributor to this reaction.[1][5] This oxidation occurs at the C4 position of the cyclohexenyl ring. Subsequently, 4-Keto-13-cis-retinoic acid can be further metabolized through glucuronidation, facilitating its excretion.[1] It is crucial to note that studies have shown no evidence of 4-Keto-13-cis-retinoic acid converting back to 13-cis-retinoic acid in cell culture, indicating that its biological effects are direct and not a result of retro-conversion.[1]
Caption: Metabolic conversion of 13-cis-retinoic acid.
Molecular Mechanism of Action
The precise molecular mechanism by which 4-Keto-13-cis-retinoic acid exerts its biological effects is an active area of investigation. While its parent compound, 13-cis-retinoic acid, has a low affinity for retinoic acid receptors (RARs) and does not bind to retinoid X receptors (RXRs), it is believed to act as a pro-drug by isomerizing to ATRA, which then activates RAR-mediated gene transcription.[2][6]
The activity of 4-Keto-13-cis-retinoic acid appears to be more complex. Given its structural similarity to other active retinoids, it is plausible that it interacts with nuclear receptors. However, its receptor binding affinity and specificity are not yet fully characterized. The observation that it induces the expression of retinoic acid receptor-β (RARB), a known target gene of RARs, suggests that its signaling pathway may converge with the canonical retinoid signaling cascade.[1] It is also possible that 4-Keto-13-cis-retinoic acid acts through RAR-independent mechanisms, a phenomenon that has been reported for its parent compound.[7]
Caption: Putative signaling pathway of 4-Keto-13-cis-retinoic acid.
Biological Activities and Therapeutic Implications
Recent studies have unequivocally demonstrated that 4-Keto-13-cis-retinoic acid is a potent bioactive molecule. Its effects on cellular differentiation, proliferation, and gene expression are particularly noteworthy, especially in the context of cancer therapy.
Anti-Cancer Activity
The anti-tumor activity of 4-Keto-13-cis-retinoic acid has been most extensively studied in neuroblastoma, a pediatric cancer of the sympathetic nervous system.[1] In various neuroblastoma cell lines, 4-Keto-13-cis-retinoic acid has been shown to be as effective as its parent compound, 13-cis-retinoic acid, in:
-
Inducing Neurite Outgrowth: A hallmark of neuronal differentiation.[1]
-
Inhibiting Cell Proliferation: Arresting the uncontrolled growth of cancer cells.[1]
-
Down-regulating MYCN Expression: MYCN is an oncogene that is often amplified in high-risk neuroblastoma, and its downregulation is a critical aspect of the anti-neuroblastoma activity of retinoids.[1]
-
Inducing Retinoic Acid Receptor-β (RARB) Expression: The expression of RARB is associated with a favorable prognosis in neuroblastoma.[1]
These findings are significant as they suggest that the therapeutic efficacy of isotretinoin in neuroblastoma may be attributable, at least in part, to the in vivo formation of 4-Keto-13-cis-retinoic acid.[1] This has led to the proposal that plasma levels of both 13-cis-retinoic acid and 4-Keto-13-cis-retinoic acid should be monitored in clinical studies.[1]
Beyond neuroblastoma, the parent compound, 13-cis-retinoic acid, has shown activity against various other malignancies, including cholangiocarcinoma and follicular carcinoma, by inhibiting self-renewal, migration, invasion, and adhesion, and by promoting a more differentiated state.[8][9] Given the comparable activity of 4-Keto-13-cis-retinoic acid in neuroblastoma models, it is reasonable to hypothesize that it may also exert anti-cancer effects in other tumor types.
Effects on Cellular Differentiation
The ability of 4-Keto-13-cis-retinoic acid to induce differentiation is a key aspect of its biological activity. As demonstrated in neuroblastoma, it can drive malignant cells towards a more mature, less proliferative phenotype.[1] This pro-differentiating effect is a desirable characteristic for a therapeutic agent, as it can lead to the normalization of cell behavior.
Regulation of Cell Proliferation and Apoptosis
In addition to its effects on differentiation, 4-Keto-13-cis-retinoic acid inhibits cell proliferation.[1] The parent compound, 13-cis-retinoic acid, has also been shown to induce cell cycle arrest and apoptosis in sebocytes, suggesting a potential mechanism for its efficacy in acne treatment.[7] While the direct effects of 4-Keto-13-cis-retinoic acid on apoptosis have not been as extensively studied, its ability to inhibit proliferation in cancer cells points to its potential as a regulator of cell growth.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of 4-Keto-13-cis-retinoic acid.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2), SMS-KANR) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: 4-Keto-13-cis-retinoic acid (and 13-cis-retinoic acid as a comparator) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control cells are treated with the vehicle alone.
Proliferation Assay
-
Method: Cell proliferation can be assessed using various methods, such as the DIMSCAN assay or flow cytometry-based cell cycle analysis.
-
Procedure (General):
-
Seed cells in multi-well plates.
-
After allowing cells to attach, treat with different concentrations of the test compounds.
-
Incubate for a specified period (e.g., 10 days).
-
Quantify cell number or viability using a suitable method.
-
Differentiation Assay (Neurite Outgrowth)
-
Method: Confocal microscopy is used to visualize and quantify neurite outgrowth.
-
Procedure (General):
-
Culture cells on appropriate substrates (e.g., poly-L-lysine coated coverslips).
-
Treat with the test compounds.
-
After the treatment period, fix and stain the cells for neuronal markers (e.g., β-III tubulin).
-
Capture images using a confocal microscope and quantify the percentage of cells with neurites and the average neurite length.
-
Gene Expression Analysis (RT-PCR and Immunoblotting)
-
Method: Real-time reverse transcription PCR (RT-PCR) is used to measure mRNA levels of target genes (e.g., MYCN, RARB), and immunoblotting (Western blotting) is used to assess protein expression.
-
Procedure (General):
-
Treat cells with the test compounds.
-
Isolate total RNA for RT-PCR or whole-cell lysates for immunoblotting.
-
For RT-PCR, reverse transcribe RNA to cDNA and perform real-time PCR using gene-specific primers.
-
For immunoblotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Quantitative Data Summary
| Biological Activity | 4-Keto-13-cis-Retinoic Acid | 13-cis-Retinoic Acid | Cell Lines | Reference |
| Neurite Outgrowth Induction | Equi-effective | Equi-effective | Human Neuroblastoma | [1] |
| Proliferation Inhibition | Equi-effective | Equi-effective | Human Neuroblastoma | [1] |
| MYCN mRNA Decrease | Equi-effective | Equi-effective | Human Neuroblastoma | [1] |
| MYCN Protein Decrease | Equi-effective | Equi-effective | Human Neuroblastoma | [1] |
| RARB mRNA Increase | Equi-effective | Equi-effective | Human Neuroblastoma | [1] |
Future Directions and Conclusion
The recognition of 4-Keto-13-cis-retinoic acid as a bioactive metabolite has opened new avenues for research and drug development. Key areas for future investigation include:
-
Receptor Binding Studies: Elucidating the specific nuclear receptors that mediate the effects of 4-Keto-13-cis-retinoic acid.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 4-Keto-13-cis-retinoic acid in animal models of neuroblastoma and other cancers.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the plasma concentrations of 13-cis-retinoic acid and 4-Keto-13-cis-retinoic acid and their biological effects in patients.
-
Exploration of RAR-Independent Mechanisms: Investigating alternative signaling pathways that may be activated by this metabolite.
References
-
Geiss-Friedlander, R., & Vouros, P. (2000). 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors. Journal of Investigative Dermatology, 115(2), 321-327. [Link]
-
Sonawane, P., et al. (2014). Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma. British Journal of Pharmacology, 171(23), 5344-5357. [Link]
-
Shimadzu. (n.d.). 4-Keto 13-cis-retinoic acid. Retrieved from [Link]
-
Chen, Y. H., et al. (2021). Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration. Molecules, 26(19), 5945. [Link]
-
Goodman, G. E., et al. (1983). Pharmacology of 13-cis-retinoic acid in humans. Cancer Research, 43(10), 5000-5005. [Link]
-
McCormick, A. M., et al. (1983). 13-cis-Retinoic acid metabolism in vivo. The major tissue metabolites in the rat have the all-trans configuration. Journal of Biological Chemistry, 258(15), 9322-9327. [Link]
-
Meyskens, F. L., Jr, & Goodman, G. E. (1984). 13-Cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. Critical Reviews in Oncology/Hematology, 3(1), 75-101. [Link]
-
Zouboulis, C. C., et al. (1991). Effects of 13-cis-retinoic acid, all-trans-retinoic acid, and acitretin on the proliferation, lipid synthesis and keratin expression of cultured human sebocytes in vitro. Journal of Investigative Dermatology, 96(5), 792-797. [Link]
-
Chen, Y., & Li, Y. (2010). An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain. PLoS One, 5(8), e12014. [Link]
-
Meyskens, F. L., Jr, & Goodman, G. E. (1984). 13-cis-retinoic acid: pharmacology, toxicology, and clinical applications for the prevention and treatment of human cancer. eScholarship, University of California. [Link]
-
Andreola, F., et al. (2004). Metabolism and Biological Activities of Topical 4-Oxoretinoids in Mouse Skin. Journal of Investigative Dermatology, 123(3), 455-462. [Link]
-
Wang, Y., et al. (2018). 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. Oncology Letters, 16(5), 6239-6247. [Link]
-
Nelson, A. M., et al. (2008). 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes. Journal of Investigative Dermatology, 128(5), 1149-1157. [Link]
-
Hogarth, C. A., & Griswold, M. D. (2010). Cellular metabolism and actions of 13-cis-retinoic acid. Journal of the American Academy of Dermatology, 63(3), 527-533. [Link]
-
Wyss, R., & Bucheli, F. (1988). Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography. Journal of Chromatography, 424(2), 381-389. [Link]
-
Goretzki, P. E., et al. (1989). Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA RO 82 W-1) in vitro. Journal of Clinical Endocrinology & Metabolism, 68(5), 997-1004. [Link]
Sources
- 1. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in human blood by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of 13-cis-retinoic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of 13-cis-Retinoic Acid and Its Metabolites in Plasma by Micellar Electrokinetic Chromatography Using Cyclodextrin-Assisted Sweeping for Sample Preconcentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 13 cis-retinoic acid on growth and differentiation of human follicular carcinoma cells (UCLA R0 82 W-1) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
